molecular formula C8H18O3 B14333286 Formic acid;heptan-2-ol CAS No. 103884-53-3

Formic acid;heptan-2-ol

Cat. No.: B14333286
CAS No.: 103884-53-3
M. Wt: 162.23 g/mol
InChI Key: DCEOXYNDOJQVLW-UHFFFAOYSA-N
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Description

Properties

CAS No.

103884-53-3

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

formic acid;heptan-2-ol

InChI

InChI=1S/C7H16O.CH2O2/c1-3-4-5-6-7(2)8;2-1-3/h7-8H,3-6H2,1-2H3;1H,(H,2,3)

InChI Key

DCEOXYNDOJQVLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)O.C(=O)O

Origin of Product

United States

Mechanism of Action

Formic Acid: : Formic acid exerts its effects primarily through its strong acidic nature (pKa 3.75). It can cause irritation of the upper respiratory tract and metabolic acidosis when ingested in large amounts . It is metabolized to carbon dioxide or excreted unchanged in the urine .

Heptan-2-ol: : As a secondary alcohol, heptan-2-ol can participate in hydrogen bonding, which influences its solubility and reactivity. It acts as a solvent and intermediate in various chemical reactions .

Comparison with Similar Compounds

Formic Acid (HCOOH)

Formic acid, the simplest carboxylic acid (HCOOH), is a colorless, pungent liquid with a strong odor. It occurs naturally in ant venom and plant secretions and is industrially synthesized via carbon monoxide and methanol reactions . Key properties include:

  • Acidity : High acidity (pKa ≈ 3.75) due to resonance stabilization of the conjugate base .
  • Applications: Used in leather tanning, textile processing, and as a preservative.
  • Metabolic Role: Serves as a carbon and energy source for methanotrophs like Methylacidiphilum sp. RTK17.1, which utilize formic acid under acidic conditions (pH 1.5–3.0) while maintaining neutral intracellular pH .

Heptan-2-ol (C₇H₁₆O)

Heptan-2-ol is a secondary alcohol with a hydroxyl group on the second carbon of a seven-carbon chain. It exists as enantiomers, with the (S)-form being biologically active . Key characteristics include:

  • Aroma Profile: Contributes green, earthy notes in foods (e.g., cream cheese) and is a component of insect pheromones .
  • Chemical Stability : Less reactive than primary alcohols due to steric hindrance, making it suitable for fragrance formulations .

Formic Acid vs. Other Carboxylic Acids

Acetic Acid (CH₃COOH)
  • Acidity : Weaker acid (pKa ≈ 4.76) compared to formic acid due to electron-donating methyl group .
  • Applications : Dominates in vinegar production and food preservation. Unlike formic acid, it is less effective in fuel cells due to slower oxidation kinetics .
  • Microbial Utilization: Both acids are metabolized by methanotrophs, but formic acid supports higher biomass yields per electron equivalent in Methylacidiphilum species .
Lactic Acid (C₃H₆O₃)
  • Metabolism : Preferentially used by fermentative bacteria. Formic acid is more versatile, serving aerobic and anaerobic microbes .

Table 1: Properties of Formic Acid and Similar Carboxylic Acids

Compound Formula pKa Key Applications Biomass Yield (g/mol)
Formic Acid HCOOH 3.75 Fuel cells, preservatives 42% (vs. methane)
Acetic Acid CH₃COOH 4.76 Food industry, solvents N/A
Lactic Acid C₃H₆O₃ 3.86 Bioplastics, food additives N/A

Heptan-2-ol vs. Other Secondary Alcohols

Nonan-2-ol (C₉H₂₀O)
  • Aroma: Longer carbon chain enhances fruity notes, whereas heptan-2-ol has greener tones .
  • Pheromone Activity: Both are pheromone components in insects, but nonan-2-ol is more abundant (10:1 ratio in M. rubra sternal glands) .
2-Methylisoborneol (2-MIB, C₁₁H₂₀O)
  • Odor Profile : Musty/earthy off-flavor in water, contrasting with heptan-2-ol's fresh aroma .
  • Stability : 2-MIB is more persistent in aquatic systems due to lower volatility .

Table 2: Comparison of Heptan-2-ol with Similar Alcohols

Compound Structure Aroma Profile Key Roles Relative Abundance
Heptan-2-ol C₇H₁₆O (2° OH) Green, earthy Pheromone, flavor compound 1 (vs. nonan-2-ol)
Nonan-2-ol C₉H₂₀O (2° OH) Fruity, floral Dominant pheromone 10
2-MIB Bicyclic alcohol Musty, earthy Off-flavor in water N/A

Formic Acid in Bioenergy

  • Fuel Cells: Formic acid oxidation achieves 45% single-round-trip efficiency, outperforming methanol (35%) but lagging behind hydrogen (50%) .
  • Microbial Growth : Methylacidiphilum sp. RTK17.1 achieves 42% biomass yield on formic acid vs. methane, with transcriptome data revealing upregulated stress-response genes .

Heptan-2-ol in Flavor and Ecology

  • Food Industry : Identified as a key volatile organic compound (VOC) in cream cheese, contributing to its sensory profile .

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